molecular formula C4H9N5O2 B2752302 N-[(E)-1-(methylamino)-2-nitroethenyl]guanidine CAS No. 338393-93-4

N-[(E)-1-(methylamino)-2-nitroethenyl]guanidine

Cat. No.: B2752302
CAS No.: 338393-93-4
M. Wt: 159.149
InChI Key: LOSSUBRUNJRFOX-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(E)-1-(methylamino)-2-nitroethenyl]guanidine is a chemical compound with the molecular formula C4H9N5O2. It is known for its potential biological activity and various applications in scientific research. This compound is characterized by the presence of a nitroethenyl group attached to a guanidine moiety, which contributes to its unique chemical properties.

Scientific Research Applications

N-[(E)-1-(methylamino)-2-nitroethenyl]guanidine has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

“N-[(E)-1-(methylamino)-2-nitroethenyl]guanidine” is associated with several hazard statements including H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(methylamino)-2-nitroethenyl]guanidine typically involves the reaction of methylamine with 2-nitroethenylguanidine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained. The reaction can be represented as follows:

Methylamine+2-nitroethenylguanidineThis compound\text{Methylamine} + \text{2-nitroethenylguanidine} \rightarrow \text{this compound} Methylamine+2-nitroethenylguanidine→this compound

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(methylamino)-2-nitroethenyl]guanidine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro and amino derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of N-[(E)-1-(methylamino)-2-aminoethenyl]guanidine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines are typically employed in substitution reactions.

Major Products Formed

    Oxidation: Nitro and amino derivatives.

    Reduction: N-[(E)-1-(methylamino)-2-aminoethenyl]guanidine.

    Substitution: Various substituted guanidine derivatives.

Mechanism of Action

The mechanism of action of N-[(E)-1-(methylamino)-2-nitroethenyl]guanidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The nitro and amino groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-1-(methylamino)-2-nitroethenyl]guanidine
  • N-[(E)-1-(methylamino)-2-aminoethenyl]guanidine
  • N-[(E)-1-(methylamino)-2-hydroxyethenyl]guanidine

Uniqueness

This compound is unique due to its specific combination of nitro and guanidine groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[(E)-1-(methylamino)-2-nitroethenyl]guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N5O2/c1-7-3(2-9(10)11)8-4(5)6/h2,7H,1H3,(H4,5,6,8)/b3-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOSSUBRUNJRFOX-NSCUHMNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=C[N+](=O)[O-])N=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN/C(=C\[N+](=O)[O-])/N=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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